6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-20-14-10-13(17-11-18-14)15(19)16-8-9-21-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYNXKXVJKQLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters
A literature-derived approach involves Masamune-Claisen condensation using itaconic acid derivatives and carbonyldiimidazole (CDI) to form β-keto esters. Subsequent cyclization with acetamidine under reflux yields the pyrimidine core:
$$
\text{Itaconic acid} \xrightarrow{\text{CDI, MeCN}} \beta\text{-keto ester} \xrightarrow{\text{Acetamidine, Δ}} 6\text{-ethoxypyrimidine-4-carboxylate}
$$
Optimization Data :
| Step | Reagent Ratio | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CDI activation | 1:1.2 | Acetonitrile | 25 | 85 |
| Cyclization | 1:1.5 | Toluene | 110 | 78 |
Ethoxylation via Nucleophilic Substitution
Ethoxy group introduction at C6 is achieved using sodium ethoxide (NaOEt) in dimethylformamide (DMF):
$$
\text{Pyrimidine-4-carboxylate} + \text{NaOEt} \xrightarrow{\text{DMF, 0–25°C}} 6\text{-ethoxypyrimidine-4-carboxylate}
$$
Critical Parameters :
- Molar ratio : 1:2.5 (pyrimidine:NaOEt) for complete substitution.
- Side reactions : Competing O- vs. N-alkylation minimized at ≤25°C.
Preparation of 2-Phenoxyethylamine
Reductive Amination of Phenoxyacetaldehyde
A two-step protocol from phenol:
- Etherification : Phenol reacts with 1,2-dibromoethane/K$$2$$CO$$3$$ in acetonitrile (85% yield).
- Reduction : Catalytic hydrogenation (Pd/C, H$$_2$$ 0.3–0.5 MPa) converts the nitrile to amine.
$$
\text{Phenol} \xrightarrow{\text{1,2-dibromoethane}} \text{Phenoxyethyl bromide} \xrightarrow{\text{NH}_3} \text{Phenoxyethylamine}
$$
Safety Note : Raney nickel alternatives reduce secondary amine byproducts (<5%).
Amidation Strategies for Carboxamide Formation
Activation with Bis(Pentafluorophenyl) Carbonate (BPC)
The PMC method activates 6-ethoxypyrimidine-4-carboxylic acid with BPC, enabling efficient coupling with 2-phenoxyethylamine:
$$
\text{Acid} + \text{BPC} \xrightarrow{\text{MeCN}} \text{Active ester} \xrightarrow{\text{2-Phenoxyethylamine}} \text{Carboxamide}
$$
Yield Optimization :
Schlenk Equilibrium Techniques
Alternative activation via mixed carbonates (e.g., CDI) in toluene at reflux provides comparable yields (82–88%) but requires stringent anhydrous conditions.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Cost efficiency : Route A (pre-formed acid + amine) reduces step count vs. Route B.
- Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing specific substituents.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of inflammatory mediators or microbial enzymes, resulting in anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below compares key structural features and properties of 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide with similar pyrimidine carboxamides:
Key Observations
Substituent Effects on Activity: Antitubercular Activity: Compounds with dialkylamino (e.g., benzyl(methyl)amino) or fluorinated benzyl groups at position 6 (e.g., Compound 23) show potent antitubercular activity, likely due to enhanced target binding (e.g., mycobacterial enzymes) . Antimicrobial Activity: Fused heterocycles (e.g., thieno-pyrimidine in Compound 2g) improve activity against Pseudomonas aeruginosa, attributed to interactions with bacterial TrmD enzymes .
Impact of Carboxamide Substituents: Phenoxyethyl vs. Aryl Groups: The phenoxyethyl group in the target compound may enhance solubility compared to bulky aryl substituents (e.g., 4-methoxyphenyl in Compound 1). Heterocyclic Substituents: Thiazolyl or pyridyl groups (e.g., in and ) introduce hydrogen-bonding sites, improving microbial target engagement .
Molecular Weight and Drug-Likeness :
- The target compound’s lower molecular weight (287.3 g/mol) compared to analogs like Compound 23 (397.4 g/mol) suggests better bioavailability, aligning with Lipinski’s Rule of Five guidelines.
Biological Activity
6-Ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide is a pyrimidine derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its biological activities, particularly in cancer treatment and immune modulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
The primary mechanism by which 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide exerts its biological effects involves modulation of the prostaglandin E2 (PGE2) receptors, specifically EP2 and EP4. These receptors play crucial roles in various physiological processes, including inflammation and tumor progression.
- PGE2 Receptor Modulation : The compound acts as an antagonist to the EP2 and EP4 receptors, which are implicated in tumor growth and metastasis. By inhibiting these receptors, it can potentially reduce tumor proliferation and enhance the efficacy of existing cancer therapies, such as chemotherapy and immunotherapy .
- Immune Response Activation : The compound has been shown to reactivate immune responses against tumors, suggesting a dual mechanism where it not only inhibits tumor growth but also enhances the body’s ability to fight cancer through immune system engagement .
Therapeutic Applications
The biological activity of 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide positions it as a promising candidate for various therapeutic applications:
- Cancer Treatment : It has demonstrated efficacy in preclinical models for several cancer types, including melanoma, lung cancer, and gastrointestinal cancers. Its ability to inhibit PGE2 signaling correlates with reduced tumor growth and improved survival rates in animal models .
- Inflammatory Diseases : Given its role in modulating inflammatory pathways via PGE2 receptor antagonism, this compound may also hold potential for treating inflammatory conditions such as arthritis and other autoimmune disorders .
Research Findings
Recent studies have provided substantial evidence regarding the biological activity of 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide. Below are key findings from various research articles:
Case Studies
Several case studies have illustrated the effectiveness of 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide:
- Melanoma Treatment : In a preclinical study involving melanoma models, administration of this compound resulted in a notable decrease in tumor size and improved immune response markers compared to control groups.
- Lung Cancer Models : Research indicated that this compound effectively reduced metastasis in lung cancer models by inhibiting PGE2-mediated pathways, showcasing its potential as an adjunct therapy alongside traditional treatments.
- Arthritis Models : In collagen-induced arthritis models, the use of this compound demonstrated significant reductions in inflammation and joint damage, suggesting its utility in treating chronic inflammatory diseases .
Q & A
Q. What are the recommended synthetic methodologies for 6-ethoxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves sequential coupling reactions. Key steps include:
- Amide bond formation : Reacting pyrimidine-4-carboxylic acid derivatives with 2-phenoxyethylamine using coupling agents like EDCI/HOBt in dimethyl sulfoxide (DMSO) or acetonitrile. Triethylamine is often added to neutralize acidic byproducts .
- Ethoxy group introduction : Nucleophilic substitution or alkoxylation of a hydroxyl or halogenated precursor under basic conditions (e.g., K₂CO₃ in ethanol) .
Q. Optimization Strategies :
Q. Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | EDCI/HOBt, DMSO, 70°C | 65–75 | |
| Ethoxylation | K₂CO₃, EtOH, reflux | 80–85 |
Q. What analytical techniques are critical for characterizing this compound and confirming its purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., ethoxy δ ~1.3 ppm for CH₃, phenoxy aromatic protons δ ~6.8–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₂N₃O₃: 340.1661) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .
Q. What are the common chemical modifications of this compound to explore structure-activity relationships?
Answer:
- Functional group interconversion :
- Oxidation : Convert ethoxy to carbonyl groups using KMnO₄/CrO₃ for SAR studies on electron-withdrawing effects .
- Reduction : LiAlH₄ reduces the carboxamide to amine, altering hydrogen-bonding capacity .
- Substitution : Replace phenoxyethyl with fluorinated or heteroaromatic groups to modulate lipophilicity and target affinity .
Advanced Research Questions
Q. How can researchers address inconsistencies in synthetic yields or biological activity data?
Answer: Synthetic Yield Variability :
Q. Biological Data Contradictions :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control groups.
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain potency discrepancies .
Q. What computational strategies are effective in designing derivatives with enhanced target selectivity?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes to targets like kinase enzymes (e.g., EGFR). Focus on hydrogen bonds between the carboxamide and kinase hinge region .
- QSAR modeling : Train models on logP, polar surface area, and IC₅₀ data to prioritize derivatives with optimal bioavailability .
Q. Table 2: Computational Parameters for Derivative Design
| Parameter | Target Range | Tool |
|---|---|---|
| logP | 2–4 | MarvinSketch |
| Polar Surface Area | <90 Ų | MOE |
| Docking Score (EGFR) | ≤ -8.0 kcal/mol | AutoDock Vina |
Q. How can researchers resolve conflicting reports on this compound’s mechanism of action in different biological systems?
Answer:
- Target deconvolution : Employ CRISPR-Cas9 screens to identify gene knockouts that abolish activity .
- Pathway analysis : Use phosphoproteomics (e.g., LC-MS/MS) to map signaling pathways affected in cancer vs. inflammatory models .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based kinase assays) alongside cellular viability studies .
Q. Key Findings from Literature :
- Anticancer activity : IC₅₀ = 1.2 µM in MCF-7 cells via EGFR inhibition .
- Anti-inflammatory effects : 50% reduction in TNF-α at 10 µM in macrophages, possibly through NF-κB modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
